4-Bromo-3-methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-3-methoxy-2-naphthamide typically involves the bromination of 3-methoxy-2-naphthamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-3-methoxy-2-naphthamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-methoxy-2-naphthamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in the study of protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in materials science for the synthesis of novel materials .
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-3-methoxy-2-naphthamide can be compared with other similar compounds such as:
4-Bromo-2-naphthamide: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxy-2-naphthamide: Lacks the bromine atom, which may influence its chemical properties and uses.
4-Bromo-3-methoxybenzoic acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.
Properties
IUPAC Name |
4-bromo-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPPWKIGDYTFHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.